Methyl Paraben-d4
Overview
Description
Methyl Paraben-d4, also known as Methyl 4-hydroxybenzoate-d4, is a deuterium-labeled compound. It is the deuterated form of Methyl Paraben, a widely used antimicrobial preservative in foods, pharmaceuticals, and cosmetics. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Scientific Research Applications
Methyl Paraben-d4 is extensively used in scientific research due to its stability and deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in cell culture studies to understand cellular uptake and metabolism.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in quality control and formulation studies in the pharmaceutical and cosmetic industries
Mechanism of Action
Target of Action
Methyl Paraben-d4 primarily targets bacterial cells . It is used as an antimicrobial preservative in foods, agents, and cosmetics . The compound’s primary role is to prevent the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .
Mode of Action
The mechanism of action of this compound involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . On the molecular level, this compound is characterized by its alkyl hydroxybenzoate structure .
Biochemical Pathways
this compound affects various biochemical pathways. It has been found to increase histamine release and cell-mediated immunity . .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body . Acute toxicity studies have shown that this compound is practically non-toxic by both oral and parenteral administration in animals .
Result of Action
The result of this compound’s action is the prevention of bacterial growth in various products, thereby prolonging their shelf life . It’s important to note that this compound can act as an endocrine disruptor . Some reports suggest that it may play a role in the development of certain health conditions, although more research is needed in this area .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound can bioaccumulate in marine food chains . Furthermore, the presence of this compound in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of this compound.
Safety and Hazards
“Methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate” should not be released into the environment . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment is required when handling this compound, and contact with skin, eyes, or clothing should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Paraben-d4 is synthesized by esterification of deuterated p-hydroxybenzoic acid with methanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl Paraben-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-hydroxybenzoic acid-d4.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
- p-Hydroxybenzoic acid-d4.
Reduction: Methyl 4-hydroxybenzyl alcohol-d4.
Substitution: Various substituted esters depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl Paraben-d4
- Propyl Paraben-d4
- Butyl Paraben-d4
Comparison
Methyl Paraben-d4 is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways. Compared to its non-deuterated counterparts, it offers enhanced stability and reduced volatility, making it more suitable for long-term studies .
Properties
IUPAC Name |
methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFILQKKLGQFO-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858080 | |
Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-51-2 | |
Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.